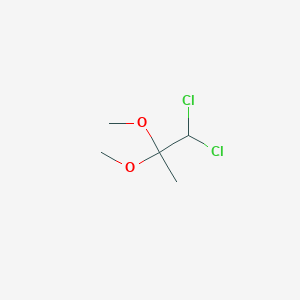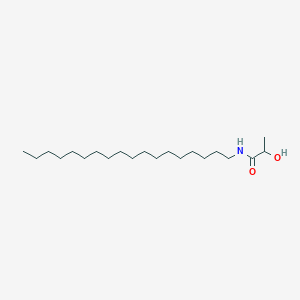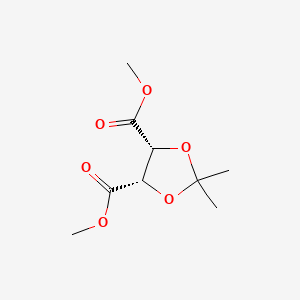
gamma-Guanidino-beta-hydroxybutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Guanidino-beta-hydroxybutyric acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of gamma-hydroxybutyric acid, which is known for its presence in the central nervous system and its role as a neurotransmitter. This compound has garnered attention for its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Guanidino-beta-hydroxybutyric acid typically involves the reaction of gamma-hydroxybutyric acid with guanidine under specific conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and cost-effectiveness of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Guanidino-beta-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The guanidino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can yield gamma-guanidino-beta-ketobutyric acid, while reduction can produce gamma-guanidino-beta-hydroxybutanol.
Applications De Recherche Scientifique
Gamma-Guanidino-beta-hydroxybutyric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a neuroprotective agent and in the treatment of metabolic disorders.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of gamma-Guanidino-beta-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. The guanidino group plays a crucial role in its binding affinity and specificity towards these targets. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Gamma-Guanidino-beta-hydroxybutyric acid can be compared with other similar compounds, such as:
Gamma-hydroxybutyric acid: Known for its role as a neurotransmitter and its therapeutic applications.
Gamma-aminobutyric acid: A major inhibitory neurotransmitter in the central nervous system.
Beta-hydroxybutyric acid: A key ketone body involved in energy metabolism.
The uniqueness of this compound lies in its guanidino group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
7010-89-1 |
|---|---|
Formule moléculaire |
C5H11N3O3 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
4-(diaminomethylideneamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H11N3O3/c6-5(7)8-2-3(9)1-4(10)11/h3,9H,1-2H2,(H,10,11)(H4,6,7,8) |
Clé InChI |
KLSFSRCRYDUODT-UHFFFAOYSA-N |
SMILES canonique |
C(C(CN=C(N)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
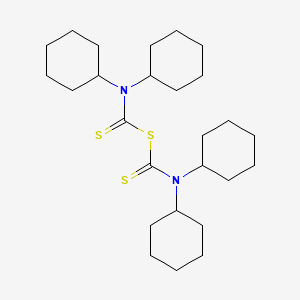
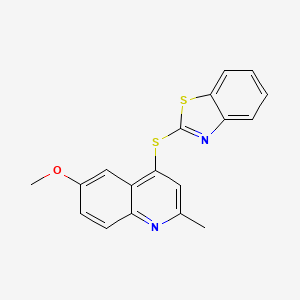
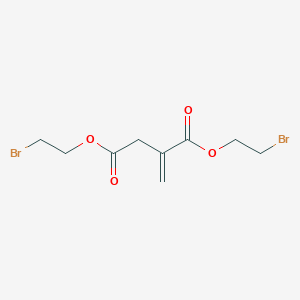
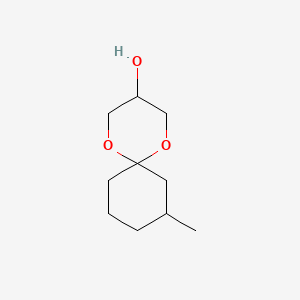

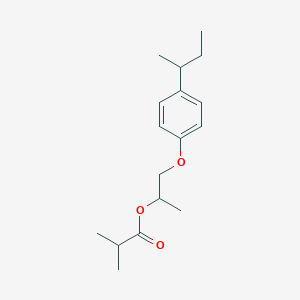
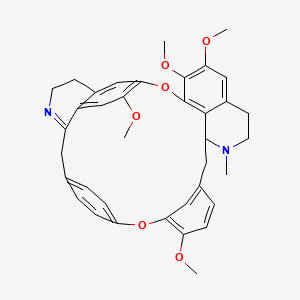
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)
